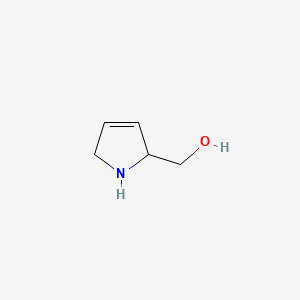

2,5-dihydro-1H-pyrrol-2-ylmethanol

Description

Propriétés

IUPAC Name |

2,5-dihydro-1H-pyrrol-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c7-4-5-2-1-3-6-5/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCJCTHAQPCGMBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Protocol

-

Sulfamidate Formation : Reaction of 2-hydroxymethylpyrroline with thionyl chloride (SOCl₂) in dichloromethane at 0°C generates the cyclic sulfamidate intermediate. This step proceeds via sulfonation of the hydroxyl group, followed by intramolecular cyclization.

-

Ring-Opening : Treatment of the sulfamidate with aqueous sodium hydroxide (NaOH) at room temperature triggers nucleophilic attack at the electrophilic sulfur center, yielding this compound.

Optimization and Yield

-

Base Selection : Sodium hydroxide outperforms weaker bases (e.g., K₂CO₃) due to its ability to fully deprotonate the intermediate, achieving yields of 78–85%.

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state during ring-opening.

Table 1: Comparative Yields for Sulfamidate Ring-Opening

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH | DMF | 25 | 85 |

| K₂CO₃ | THF | 25 | 62 |

| NaHCO₃ | CH₂Cl₂ | 25 | 58 |

Palladium-Catalyzed Borylation and Functionalization

A multigram-scale synthesis of 2,5-dihydro-1H-pyrrole boronic derivatives, as reported in, provides a foundation for adapting borylation strategies to introduce hydroxymethyl groups.

Key Steps

-

Triflation of N-Boc-3-oxopyrrolidine : Treatment with triflic anhydride (Tf₂O) and tert-butoxide (t-BuOK) in tetrahydrofuran (THF) at −78°C generates a triflate intermediate.

-

Borylation : Suzuki-Miyaura coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst yields the boropinacolate derivative.

-

Hydroxymethylation : Hydrolysis of the boronate ester using hydrogen peroxide (H₂O₂) in acidic methanol introduces the hydroxymethyl group.

Scalability and Challenges

-

Scale : This method produces up to 60 g of boropinacolate intermediate in one run, demonstrating industrial viability.

-

Limitations : The boronate ester requires careful handling under inert conditions to prevent premature hydrolysis.

Solid-Phase Combinatorial Synthesis

The solid-phase approach described in enables rapid library synthesis of 2,5-dihydro-1H-pyrroles using a supported selenium resin. While originally designed for pyrroloimidazoles, the methodology is adaptable to hydroxymethyl-substituted derivatives.

Reaction Sequence

-

Resin Functionalization : Immobilization of selenide groups on Wang resin.

-

Electrophilic Addition : Reaction with allyl bromide forms a selenium-bound intermediate.

-

Cyclization : Treatment with ammonium acetate (NH₄OAc) in ethanol induces pyrrole ring formation.

-

Hydroxymethylation : Oxidation with m-chloroperbenzoic acid (mCPBA) followed by hydrolysis introduces the hydroxymethyl moiety.

Advantages

-

Purification Simplification : Solid-phase synthesis eliminates tedious chromatographic steps, with yields averaging 70–75%.

Sulfur Ylide Cyclization and Rearrangement

The base-induced cyclization of sulfur ylides, as detailed in, offers a transition-metal-free route to pyrrolidinone derivatives. Modifications to this protocol enable access to this compound.

Procedure

-

Sulfur Ylide Preparation : Reaction of α-amino ketones with dimethyl sulfide (DMS) in acetonitrile generates sulfonium salts.

-

Cyclization : Treatment with 1,8-diazabicycloundec-7-ene (DBU) induces intramolecular cyclization, forming the pyrrole core.

-

1,3-Hydroxy Shift : Rearrangement under mild acidic conditions (e.g., acetic acid) positions the hydroxymethyl group at the 2-position.

Yield Optimization

Table 2: Solvent Impact on Ylide Cyclization

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| MeCN | 0 | 88 |

| THF | 0 | 74 |

| DCM | 0 | 68 |

Comparative Analysis of Methods

Efficiency and Practicality

-

Sulfamidate Ring-Opening : High yields (85%) and simplicity make this the preferred lab-scale method.

-

Palladium-Catalyzed Borylation : Ideal for large-scale production but requires costly catalysts.

-

Solid-Phase Synthesis : Best for combinatorial libraries but involves specialized resin.

-

Sulfur Ylide Route : Transition-metal-free and scalable, though sensitive to moisture.

Table 3: Method Comparison

| Method | Scale | Yield (%) | Cost | Complexity |

|---|---|---|---|---|

| Sulfamidate Ring-Opening | Lab-scale | 85 | Low | Moderate |

| Palladium Borylation | Industrial | 75 | High | High |

| Solid-Phase Synthesis | Lab-scale | 70 | Medium | High |

| Sulfur Ylide Cyclization | Lab-scale | 88 | Low | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions

2,5-Dihydro-1H-pyrrol-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid, while reduction could produce 2,5-dihydro-1H-pyrrol-2-ylmethane.

Applications De Recherche Scientifique

2,5-Dihydro-1H-pyrrol-2-ylmethanol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,5-dihydro-1H-pyrrol-2-ylmethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrole: A basic structure similar to 2,5-dihydro-1H-pyrrol-2-ylmethanol but lacks the hydroxymethyl group.

2,5-Dihydro-1H-pyrrole-2-carboxylate: Another derivative of pyrrole with a carboxylate group instead of a hydroxymethyl group.

Uniqueness

This compound is unique due to its hydroxymethyl group, which imparts distinct chemical properties and reactivity compared to other pyrrole derivatives. This functional group allows for additional chemical modifications and interactions, making it a valuable compound in various research applications.

Activité Biologique

2,5-Dihydro-1H-pyrrol-2-ylmethanol is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its molecular formula . It features a hydroxymethyl group, which is believed to play a crucial role in its biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, leading to diverse derivatives with potential biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may act as a ligand for various receptors or enzymes, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alterations in cellular signaling pathways, which are critical in processes like cell proliferation and apoptosis .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated that this compound effectively reduced fungal colony counts in infected tissues of mice, suggesting its potential as an antifungal agent. In particular, doses above 100 mg/kg body weight showed a marked decrease in colony-forming units (CFU) in lung, liver, and kidney tissues infected with Aspergillus fumigatus, leading to a 60% increase in survival rates among treated subjects .

| Study | Organism | Dose (mg/kg) | Effect |

|---|---|---|---|

| Study 1 | Aspergillus fumigatus | 200 | 60% increased survival rate |

| Study 2 | Various fungi | >100 | Decreased CFU in lung/liver/kidney |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Compounds related to this structure have been evaluated for their ability to inhibit estrogen receptor (ER)-mediated transcription in breast cancer cells. For instance, derivatives of pyrrole were found to inhibit the transcriptional activity stimulated by 17β-estradiol (E2) without affecting other hormonal pathways. This selective action suggests that such compounds could be developed into targeted therapies for ER-positive breast cancers .

Case Studies

Several case studies have highlighted the efficacy of this compound and its derivatives:

- Antifungal Efficacy : In a controlled study involving infected mice treated with the compound at varying doses, significant reductions in fungal infections were observed alongside improved survival rates.

- Anticancer Properties : Research on related compounds indicated potent antitumoral effects against ER-positive breast cancer cells. These compounds induced apoptosis and blocked cell cycle progression at specific phases (sub-G1 and G0/G1), showcasing their potential as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing 2,5-dihydro-1H-pyrrol-2-ylmethanol and its derivatives?

Methodological Answer: The synthesis typically involves base-assisted cyclization of substituted precursors. For example, 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives are synthesized via refluxing substituted aryl compounds with chloranil in xylene, followed by purification via column chromatography (gradient: ethyl acetate/petroleum ether) or recrystallization from ethanol . Key steps include:

- Reaction conditions : Reflux in xylene (10–30 hours) with a 5% NaOH wash to isolate organic layers.

- Purification : Ethanol recrystallization yields solids with melting points ranging from 119.5°C to 258.6°C, depending on substituents .

- Yield optimization : Substituted phenyl groups (e.g., 4-methoxyphenyl) improve yields up to 86%, while halogenated derivatives (e.g., 4-chlorophenyl) yield ~46% .

Table 1 : Representative Synthesis Data

| Compound | Yield (%) | Melting Point (°C) | Purification Method |

|---|---|---|---|

| 8o (dihydrodioxin-substituted) | 61 | 161.8–164.6 | Column chromatography (EtOAc/PE) |

| 15l (aminophenyl/methoxyphenyl) | 86 | 256.3–258.6 | Recrystallization (ethanol) |

Q. How is structural characterization performed for this compound derivatives?

Methodological Answer: Characterization relies on multi-spectroscopic techniques:

- 1H/13C NMR : Aromatic protons (δ 6.8–7.8 ppm) and carbonyl carbons (δ 165–175 ppm) confirm substitution patterns .

- FTIR : Hydroxyl (3200–3500 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches validate functional groups .

- HRMS : Matches experimental and theoretical molecular weights (e.g., [M+H]+ for 15k: 427.0423 observed vs. 427.0425 calculated) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

Methodological Answer: Discrepancies often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -Cl) downfield-shift NMR signals, while electron-donating groups (e.g., -OCH3) upfield-shift them. Strategies include:

- Comparative analysis : Cross-reference with analogs (e.g., 8h vs. 8i in ) to identify substituent trends .

- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., triclinic crystal systems in , with SHELX refinement for precision) .

Q. What computational approaches predict the reactivity of this compound in novel syntheses?

Methodological Answer: Density Functional Theory (DFT) models:

- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrrole ring.

- Transition-state modeling : Simulate cyclization pathways to optimize reaction conditions (e.g., solvent effects in xylene reflux) .

- Docking studies : Predict antifungal activity by modeling interactions with fungal enzymes (e.g., binding to cytochrome P450) .

Q. How is the antifungal activity of derivatives evaluated methodologically?

Methodological Answer:

- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against Botrytis cinerea (grey mold) using agar dilution .

- GC-MS/HPLC : Correlate bioactivity with purity and structural features (e.g., 3,4-dimethyl-pyrrole derivatives in show synergistic effects) .

Q. What challenges occur during crystallographic studies, and how are they mitigated?

Methodological Answer:

- Crystal growth : Low solubility in polar solvents necessitates vapor diffusion with dichloromethane/hexane.

- Data refinement : SHELXL resolves twinning or disorder in high-symmetry space groups (e.g., triclinic P1 in ) .

Q. How do reaction conditions impact scalability and yield?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.